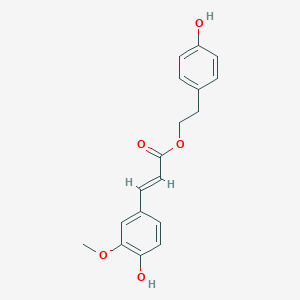

p-Hydroxyphenethyl trans-ferulate

描述

p-Hydroxyphenethyl trans-ferulate: is a naturally occurring compound found in certain plants. It is a white to off-white solid with a sweet taste and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

合成路线和反应条件: 对羟基苯乙基反式阿魏酸可以通过涉及适当原料和反应条件的化学反应合成。合成通常涉及在酸性或碱性条件下,阿魏酸与对羟基苯乙醇的酯化反应。 反应结束后进行纯化和结晶,得到所需的产物 .

工业生产方法: 对羟基苯乙基反式阿魏酸的工业生产可以通过类似的合成路线实现,但规模更大。该工艺涉及使用工业级试剂和优化的反应条件,以确保高产率和纯度。 最终产品经过严格的质量控制措施,以满足行业标准 .

化学反应分析

反应类型: 对羟基苯乙基反式阿魏酸会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成醌和其他氧化产物。

还原: 还原反应可以将对羟基苯乙基反式阿魏酸转化为其相应的醇。

取代: 它可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在适当的条件下使用卤素和亲核试剂等试剂。

主要形成的产物:

氧化: 醌和其他氧化衍生物。

还原: 相应的醇和还原衍生物。

科学研究应用

对羟基苯乙基反式阿魏酸具有广泛的科学研究应用,包括:

化学: 它被用作研究酯化和其他有机反应的模型化合物。

生物学: 该化合物的抗氧化和抗炎特性使其在生物学研究中具有价值。

医学: 对羟基苯乙基反式阿魏酸因其潜在的治疗作用而受到研究,包括抗癌和抗糖尿病活性。

作用机制

对羟基苯乙基反式阿魏酸的作用机制涉及其与各种分子靶标和途径的相互作用。它通过清除自由基和抑制氧化应激来表现出抗氧化活性。该化合物还通过调节炎症介质和途径来显示抗炎作用。 此外,其抗癌活性归因于其诱导凋亡和抑制细胞增殖的能力 .

相似化合物的比较

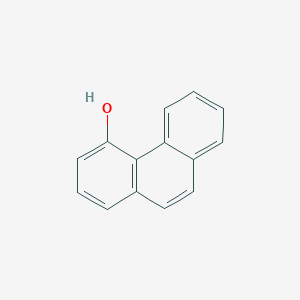

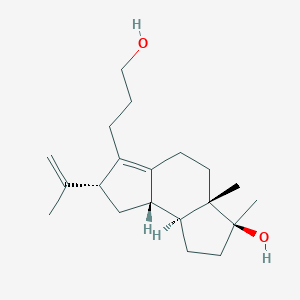

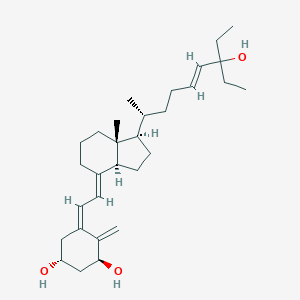

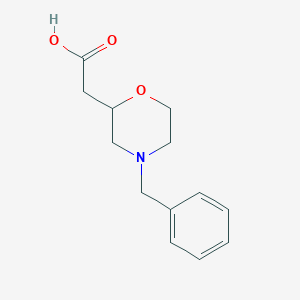

类似化合物:

阿魏酸: 对羟基苯乙基反式阿魏酸的前体,以其抗氧化和抗炎特性而闻名。

对羟基苯乙醇: 另一种具有类似生物活性的相关化合物。

咖啡酸: 一种具有抗氧化和抗炎作用的酚类化合物。

独特之处: 对羟基苯乙基反式阿魏酸因其结合了抗氧化、抗炎和抗癌特性而脱颖而出。 其独特的结构使其能够与多种分子靶标相互作用,使其成为科学研究和工业应用中的多功能化合物 .

属性

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

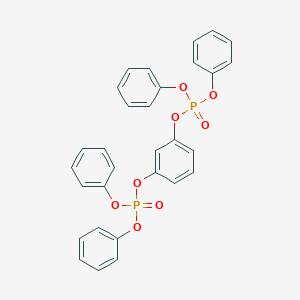

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: this compound has demonstrated several promising biological activities in in vitro studies, including:

- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []

- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]

- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []

- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []

- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []

- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []

- Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []

- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []

- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]

- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []

- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []

- Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []

- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []

- Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []

- Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。